molecular formula C10H7F3N2 B1271883 8-(Trifluoromethyl)quinolin-4-amine CAS No. 243977-15-3

8-(Trifluoromethyl)quinolin-4-amine

Cat. No. B1271883
CAS RN: 243977-15-3
M. Wt: 212.17 g/mol
InChI Key: JTMLOHYYNHRKTF-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)quinolin-4-amine is a chemical compound that belongs to the quinoline family, characterized by the presence of a trifluoromethyl group at the 8-position and an amine group at the 4-position of the quinoline ring system. This structural motif is of significant interest due to its potential biological activity and its role as a building block in medicinal chemistry.

Synthesis Analysis

The synthesis of this compound derivatives can involve various strategies. For instance, an oxidative desulfurization-fluorination reaction has been employed to introduce a trifluoromethyl group at the N-1 position of the quinoline ring, as seen in the synthesis of 1-trifluoromethyl-4-quinolone derivatives . Although the abstract does not directly describe the synthesis of this compound, the methodologies used for related compounds can provide insights into possible synthetic routes for this compound.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be quite complex, with the potential for various interactions and binding modes. For example, the crystal structure of quinolin-8-aminium toluene-4-sulfonate shows that the 8-amino group, rather than the quinoline N atom, is protonated, leading to intermolecular hydrogen-bonding interactions and the formation of a linear polymer structure . This highlights the importance of the position and nature of substituents on the quinoline ring in determining the molecular structure and interactions of the compound.

Chemical Reactions Analysis

Quinoline derivatives can participate in a range of chemical reactions. The reactivity of 8-(dimesitylboryl)quinoline, for example, includes hydrolysis with the sequential loss of mesitylene and the formation of borinic acid and boronic acid dimer. It also forms coordination complexes with metals such as Cu(I), Ag(I), and Pd(II), demonstrating the ambiphilic nature of the molecule . These reactions are indicative of the potential reactivity of this compound, which may also form various complexes and undergo transformations based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, the presence of a trifluoromethyl group can significantly influence the electronic properties and lipophilicity of the molecule, which in turn can affect its biological activity . Additionally, the coordination chemistry of tri(quinolin-8-yl)amine with iron(II) shows that the ligand's binding mode and the presence of coligands can affect the spin state and geometry of the resulting complexes . These findings suggest that the physical and chemical properties of this compound would be crucial in its reactivity and potential applications.

Scientific Research Applications

Antimicrobial Agents

  • Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives from 8-(Trifluoromethyl)quinolin-4-amine showed potential as antimicrobial agents (Holla et al., 2006).
  • Novel quinoline derivatives carrying a 1,2,4-triazole moiety, synthesized from 4-hydroxy-8-(trifluoromethyl)quinoline, demonstrated significant antimicrobial activity (Eswaran, Adhikari & Shetty, 2009).

Antidiabetic, Anti-inflammatory, and Antioxidant Studies

  • Quinolinyl amine nitriles synthesized from this compound were found to have moderate-to-good antidiabetic, anti-inflammatory, and antioxidant activity (Dalavai et al., 2020).

Anti-Proliferative Agents

  • Certain 4-aminoquinoline derivatives based on this compound scaffold were synthesized as potential antiproliferative agents, showing higher activity than the reference drug doxorubicin (Ghorab, Al-Said & Arafa, 2014).

Catalysis and Polymerization

  • Aluminum and zinc complexes supported by pyrrole-based ligands, involving quinolin-8-amine, were synthesized and found effective in catalyzing the ring-opening polymerization of ɛ-caprolactone (Qiao, Ma & Wang, 2011).

Chemical Interaction Studies

  • The interaction of polyfluorinated quinolines with sodium and potassium amides in liquid ammonia was studied, indicating nucleophile addition and potential for use in synthesis (Gurskaya, Selivanova & Shteingarts, 2012).

Rhodium-catalyzed Amination

  • A study on rhodium-catalyzed amination of quinoline N-oxides using trifluoroacetamide as the amino source demonstrated perfect regioselectivity and functional group tolerance (You et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

8-(trifluoromethyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMLOHYYNHRKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371050
Record name 8-(trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

243977-15-3
Record name 8-(trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 243977-15-3
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